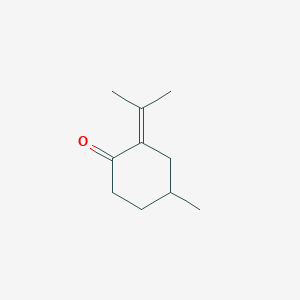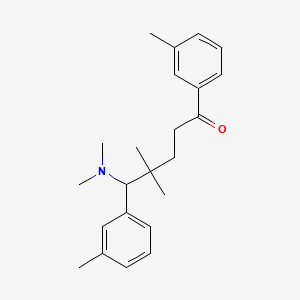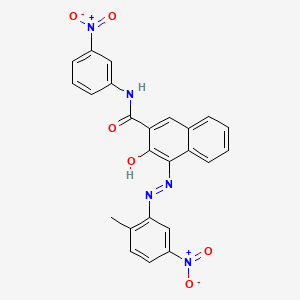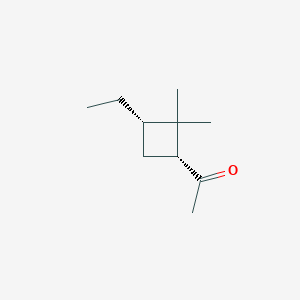
N-Propyl hydroperoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl hydroperoxide is an organic compound with the molecular formula C3H8O2. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is of significant interest due to its reactivity and applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the autoxidation of n-propyl alcohol in the presence of oxygen. This process is typically catalyzed by light and heat, which facilitate the formation of the hydroperoxide group. The reaction can be represented as follows: [ \text{C3H7OH} + \text{O2} \rightarrow \text{C3H7OOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The process may also include purification steps such as distillation to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other organic compounds into their corresponding oxides.
Reduction: It can be reduced to n-propyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and catalysts such as transition metals.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group.
Major Products:
Oxidation: Produces n-propyl alcohol and other oxidized derivatives.
Reduction: Yields n-propyl alcohol.
Substitution: Results in the formation of substituted propyl derivatives.
科学研究应用
N-Propyl hydroperoxide has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying oxidative damage.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-Propyl hydroperoxide involves the formation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This generates free radicals, which can initiate various chemical reactions. The molecular targets include organic substrates that undergo oxidation or other transformations upon interaction with the hydroperoxide.
相似化合物的比较
Tert-Butyl Hydroperoxide: Another hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
Ethylbenzene Hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its relatively simple structure and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
42953-38-8 |
|---|---|
分子式 |
C3H8O2 |
分子量 |
76.09 g/mol |
IUPAC 名称 |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI 键 |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
规范 SMILES |
CCCOO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


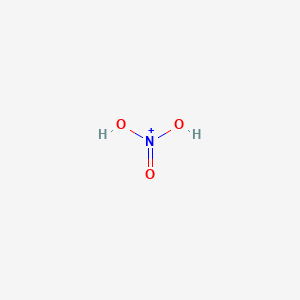
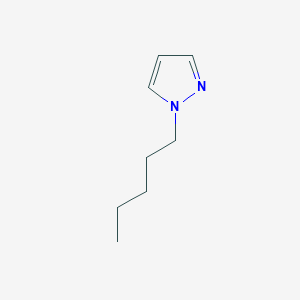
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
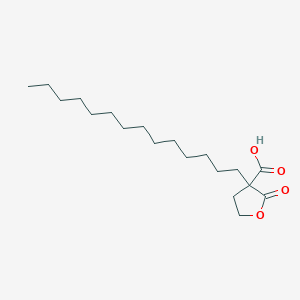




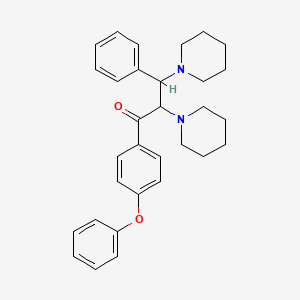
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
